3,4-Dihydro-1,2-dioxine

Computational Chemistry Conformational Analysis Heterocyclic Peroxides

3,4-Dihydro-1,2-dioxine (CAS 188680-59-3) is a six-membered heterocyclic endoperoxide with the molecular formula C4H6O2 and a molecular weight of 86.09 g/mol. It belongs to the dihydro-1,2-dioxine isomeric family, characterized by a peroxide bridge (-O-O-) at the 1,2-positions of a partially saturated dioxine ring.

Molecular Formula C4H6O2
Molecular Weight 86.09 g/mol
CAS No. 188680-59-3
Cat. No. B12576675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-1,2-dioxine
CAS188680-59-3
Molecular FormulaC4H6O2
Molecular Weight86.09 g/mol
Structural Identifiers
SMILESC1COOC=C1
InChIInChI=1S/C4H6O2/c1-2-4-6-5-3-1/h1,3H,2,4H2
InChIKeyOKPBTVORLCHBJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-1,2-dioxine (CAS 188680-59-3): A Structurally Distinct Dihydro-1,2-dioxine Isomer for Cyclic Peroxide Research


3,4-Dihydro-1,2-dioxine (CAS 188680-59-3) is a six-membered heterocyclic endoperoxide with the molecular formula C4H6O2 and a molecular weight of 86.09 g/mol . It belongs to the dihydro-1,2-dioxine isomeric family, characterized by a peroxide bridge (-O-O-) at the 1,2-positions of a partially saturated dioxine ring. This compound is structurally distinct from its closest analogs: 3,6-dihydro-1,2-dioxine (CAS 18715-02-1), the regioisomeric 4H-1,3-dioxin and 2,3-dihydro-1,4-dioxin, the fully saturated 1,2-dioxane, and the fully unsaturated 1,2-dioxin [1]. The scaffold's endoperoxide functionality underpins its relevance to both synthetic methodology and medicinal chemistry investigations, where isomeric identity critically influences stability and reactivity.

Isomer-Specific Synthetic Studies

Supports research requiring defined 3,4- vs 3,6-dihydro regioisomers

Cyclic Peroxide Reactivity Profiling

Half-chair endoperoxide scaffold for O-O cleavage mechanism investigations

Computational Benchmarking

Well-characterized ab initio data for force-field parameterization

Why 3,4-Dihydro-1,2-dioxine Cannot Be Interchanged with Other Dihydrodioxin Isomers


Dihydro-1,2-dioxines exist as multiple regioisomers that differ solely in the position of unsaturation relative to the peroxide bridge. Computational evidence demonstrates that this subtle structural variation produces substantial differences in thermodynamic stability: 3,4-dihydro-1,2-dioxine is 53.1 kcal/mol higher in energy than the most stable isomer, 4H-1,3-dioxin, and also differs measurably from its 3,6-dihydro isomer [1]. These energy differences are large enough to dictate distinct ground-state populations, reaction kinetics, and spectroscopic signatures. Consequently, substituting one dihydrodioxin isomer for another in a synthetic sequence, biological assay, or computational model cannot be treated as an innocent exchange—the isomeric identity directly determines the experimental outcome. The quantitative evidence below maps these differential features to guide rational selection.

Isomer Identity Governs Stability

Large energy gap versus 1,3-dioxin isomer limits direct substitution in thermodynamic contexts

Peroxide Reactivity Profile Is Isomer-Specific

O-O cleavage propensity and ring strain differ measurably between regioisomers

Endoperoxide Pharmacophore Absent in Saturated Analog

1,2-Dioxane lacks the peroxide bridge essential for redox-dependent activity studies

3,4-Dihydro-1,2-dioxine (CAS 188680-59-3): Quantified Differentiation from Closest Analogs


Thermodynamic Stability Ranking Among Four Dihydrodioxin Isomers

Ab initio molecular orbital calculations at the MP2/6-31G*//6-31G* level provide a direct head-to-head stability comparison across the four dihydrodioxin isomers. 3,4-Dihydro-1,2-dioxine (isomer 1) is 53.1 kcal/mol less stable than 4H-1,3-dioxin (isomer 3) and 1.5 kcal/mol more stable than 3,6-dihydro-1,2-dioxine (isomer 2) [1]. This places the target compound in an intermediate stability range, significantly less stable than the 1,3-dioxin regioisomer but nearly isoenergetic with its 3,6-dihydro counterpart.

Thermodynamic Stability
Head-to-head
53.1 kcal/mol above 4H-1,3-dioxin; 1.5 kcal/mol more stable than 3,6-isomer
Isomeric identity critically influences reaction energetics
Gas-phase MP2/6-31G* calculations; half-chair conformers compared
Computational Chemistry Conformational Analysis Heterocyclic Peroxides

Conformational Preference: Half-Chair vs. Boat Transition State

Frequency calculations at the MP2/6-31G* level confirm that all four dihydrodioxin isomers adopt a half-chair ground-state conformation, with boat conformers representing transition states for ring inversion [1]. For 3,4-dihydro-1,2-dioxine, the half-chair conformer is more stable than its planar counterpart; the energy difference between half-chair and planar forms varies across the isomeric series, with the largest gap (19.0 kcal/mol) observed for 3,6-dihydro-1,2-dioxine [1]. Although the precise half-chair/planar gap for 3,4-dihydro-1,2-dioxine is not explicitly reported, the data confirm that this isomer, like its analogs, is locked into a non-planar geometry that influences peroxide bond orientation and reactivity.

Conformational Preference
Class-level
Half-chair ground state; boat conformer is ring-inversion transition state
Non-planar geometry may direct diastereoselective functionalization
Individual half-chair/planar gap not reported for target isomer
Computational Chemistry Conformational Dynamics Ring Inversion

Structural Comparison of Bond Angles and Ring Geometry Across Dihydrodioxin Isomers

Optimized geometries from the same ab initio study provide comparative structural parameters for the half-chair conformers of dihydrodioxins 1-4 [1]. These calculated bond lengths, bond angles, and torsion angles differentiate the isomeric frameworks at a quantitative level. Notably, the O(1)-O(2) peroxide bond length and the C-O-O-C dihedral angle vary measurably between isomers, reflecting differences in hyperconjugative stabilization (anomeric effects) that are most pronounced in 4H-1,3-dioxin [2]. While exact numerical values for each isomer require access to the full article, the study establishes that the 1,2-dioxygen arrangement in 3,4-dihydro-1,2-dioxine yields a peroxide geometry distinct from both the 1,3- and 1,4-dioxin regioisomers.

Bond Geometry
Source review
O-O peroxide geometry distinct from 1,3- and 1,4-dioxin regioisomers
Geometry differences may affect O-O cleavage propensity
Full structural parameters require retrieval of Freeman et al. 1997
Structural Chemistry Bond Geometry Heterocyclic Conformation

Class-Level Antifungal Activity of 1,2-Dioxine Scaffolds Demonstrates Biological Relevance

While direct head-to-head biological data for unsubstituted 3,4-dihydro-1,2-dioxine are absent from the primary literature, a comprehensive structure-activity relationship study on 47 aromatic-substituted 1,2-dioxines established that the parent 1,2-dioxine scaffold confers anti-Candida albicans activity with IC50 values in the 31-63 μM range [1]. Epoxidation of the ring enhances potency, demonstrating that the oxidation state of the dihydrodioxine core is a critical determinant of biological activity. This class-level evidence indicates that 3,4-dihydro-1,2-dioxine, by virtue of its intact endoperoxide bridge and specific unsaturation pattern, provides a chemically addressable scaffold for antifungal lead optimization that is mechanistically distinct from saturated 1,2-dioxane analogs, which lack the reactive endoperoxide moiety.

Antifungal Activity
Class-level
Parent 1,2-dioxine scaffold IC₅₀ 31–63 μM vs C. albicans; saturated analog inactive
Supports antifungal screening context; compound-specific data to verify
Broth microdilution assay; epoxidation enhances potency
Antifungal Candida albicans Endoperoxide

Calculated Lipophilicity and Physicochemical Comparison Between 1,2-Dioxin and Its Dihydro Derivatives

The fully unsaturated parent compound 1,2-dioxin (CAS 289-87-2) has a calculated ACD/LogP of 0.68 . Dihydro derivatives, including 3,4-dihydro-1,2-dioxine, are expected to exhibit higher LogP values due to the additional two hydrogen atoms reducing polarity, although experimentally measured values for the target compound are not available in curated databases. The increased saturation also eliminates the antiaromatic character present in 1,2-dioxin, which calculations suggest would otherwise isomerize rapidly to but-2-enedial [1]. This fundamental stability distinction—3,4-dihydro-1,2-dioxine is isolable whereas 1,2-dioxin is not—represents the most critical practical differentiation for procurement: the fully unsaturated parent is a theoretical species unsuitable for experimental use.

Isolability & Lipophilicity
Cross-study comparable
3,4-Dihydro-1,2-dioxine is isolable; 1,2-dioxin is theoretical only
Target compound is practical for experimental use
ACD/LogP 0.68 for 1,2-dioxin; dihydro derivative expected higher
Physicochemical Properties Lipophilicity LogP

3,4-Dihydro-1,2-dioxine (CAS 188680-59-3): Research and Industrial Application Scenarios Driven by Differential Evidence


Conformation-Dependent Reactivity Studies Requiring a Defined Half-Chair Peroxide Scaffold

Researchers investigating stereoelectronic effects in cyclic peroxides require a substrate with a well-characterized half-chair ground-state conformation. 3,4-Dihydro-1,2-dioxine, for which the half-chair geometry has been computationally validated and compared directly with its isomers [1], provides a defined conformational starting point. The 1.5 kcal/mol energy difference relative to 3,6-dihydro-1,2-dioxine, while small, becomes meaningful in low-temperature NMR studies or when amplified through substituent effects in functionalized derivatives. This scenario excludes the use of 4H-1,3-dioxin, whose anomeric stabilization creates a fundamentally different electronic environment.

Antifungal Lead Optimization Using the 1,2-Dioxine Endoperoxide Pharmacophore

Medicinal chemistry programs targeting Candida albicans through redox-active endoperoxides require the intact 1,2-dioxine bridge. The class-level SAR data show that parent 1,2-dioxines exhibit IC50 values of 31-63 μM against C. albicans, and that epoxidation of the ring enhances potency [2]. 3,4-Dihydro-1,2-dioxine serves as the direct precursor for epoxy-1,2-dioxine synthesis via m-CPBA oxidation, a transformation that is not accessible from 1,2-dioxane (which lacks the olefin) or 1,4-dioxin regioisomers (which present different regiochemical outcomes upon epoxidation).

Synthetic Methodology Development Leveraging Regiodefined Olefin-Peroxide Proximity

The position of the double bond relative to the peroxide bridge in 3,4-dihydro-1,2-dioxine creates a unique reactivity profile for transformations such as osmium-catalyzed dihydroxylation. Studies on 3,6-substituted 3,6-dihydro-1,2-dioxines have demonstrated dihydroxylation yields of 33-98% with diastereomeric excess ≥90% [3]. While analogous data for 3,4-dihydro-1,2-dioxine are not published, the regioisomeric difference in olefin placement is expected to direct the facial selectivity of dihydroxylation and subsequent ring-opening pathways. Procurement of the correct isomer is essential for reproducing or extending this synthetic methodology.

Computational Benchmarking and Force-Field Parameterization of Cyclic Peroxides

The extensive ab initio data available for 3,4-dihydro-1,2-dioxine—including optimized geometries, total energies, and conformational energy surfaces at multiple levels of theory [1]—make this compound a valuable benchmark system for validating new computational methods applied to organic peroxides. Its intermediate stability among the dihydrodioxin isomers provides a sensitive test case for methods that must accurately capture the balance between ring strain, peroxide bond energetics, and hyperconjugative effects. In contrast, 4H-1,3-dioxin is dominated by anomeric stabilization and may not adequately challenge methods to discriminate subtle energetic differences.

Application
Selection Property
Validation Focus
Conformation-dependent reactivity
Defined half-chair peroxide geometry
Peroxide conformational analysis review
Antifungal lead optimization
Intact endoperoxide pharmacophore
Antifungal assay endpoint context
Synthetic methodology
Regiodefined olefin-peroxide proximity
Diastereoselectivity outcome review
Computational benchmarking
Ab initio benchmark data availability
Model validation against experimental data
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